Physicochemical properties of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid derivatives
Physicochemical properties of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid derivatives
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(3-fluorooxetan-3-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties.[1][2] This guide provides an in-depth analysis of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid derivatives, a class of non-canonical amino acids that combines the unique electronic properties of fluorine with the conformational rigidity and favorable metabolic profile of the oxetane ring. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and functional properties, providing field-proven insights and self-validating experimental protocols for their characterization. We will explore the critical interplay of lipophilicity, acidity, solubility, and metabolic stability, demonstrating how the 3-fluorooxetan-3-yl moiety can be leveraged to overcome common drug development challenges and unlock novel therapeutic potential.
The Strategic Advantage of the 3-Fluorooxetan-3-yl Moiety
The design of effective small molecule drugs is a multi-parameter optimization challenge. The introduction of fluorinated amino acids into lead compounds is a well-established strategy to enhance metabolic stability, modulate receptor binding affinity, and improve overall pharmacokinetic profiles.[3][4] The 2-amino-2-(3-fluorooxetan-3-yl)acetic acid scaffold is particularly noteworthy for several reasons:
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Combined Influence: It merges the potent inductive effect of a fluorine atom with the three-dimensional structure of an oxetane ring. This combination allows for fine-tuning of electronic properties and molecular conformation simultaneously.
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Metabolic Stability: The inherent strength of the C-F bond and the typical resistance of the oxetane ring to metabolism can effectively block common sites of oxidative metabolism, prolonging the half-life of a drug.[2]
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Conformational Rigidity: Unlike flexible alkyl chains, the strained oxetane ring introduces a degree of conformational constraint. This can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its biological target.
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Solubility and Polarity: The ether oxygen of the oxetane ring can act as a hydrogen bond acceptor, which can help to mitigate the increased lipophilicity often associated with fluorination and improve aqueous solubility.
This guide will now dissect the key physicochemical properties that arise from this unique structural combination.
Lipophilicity (LogP/LogD): Navigating Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, and membrane permeability. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.
Causality and Insights
The 3-fluorooxetan-3-yl group presents a nuanced impact on lipophilicity. While the introduction of fluorine generally increases the lipophilicity of aliphatic systems, the presence of the polar ether oxygen in the oxetane ring provides a countervailing effect. The strong electron-withdrawing nature of fluorine can also reduce the basicity of the proximal amino group, which in turn influences the LogD at physiological pH (7.4).[5] This allows for a unique "tuning" of lipophilicity; the scaffold can increase local lipophilicity in a targeted region of a molecule without dramatically increasing the overall LogP, a common challenge in drug design.[6]
Illustrative Data
The following table presents hypothetical, yet scientifically plausible, LogP and LogD7.4 values for a series of analogous amino acids to illustrate the effect of the 3-fluorooxetan-3-yl substitution.
| Compound | Structure | Calculated LogP | Calculated LogD7.4 | Rationale for Change |
| 2-Amino-2-(oxetan-3-yl)acetic acid | (Non-fluorinated parent) | -0.96 | -2.5 | Baseline, highly polar due to oxetane and amino acid groups.[7] |
| 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid | (Target Scaffold) | -0.45 | -1.8 | Fluorine adds lipophilicity, partially offset by the oxetane oxygen. |
| 2-Amino-2-(3-methyloxetan-3-yl)acetic acid | (Methylated analogue) | -0.60 | -2.1 | Methyl group is less lipophilic than fluorine in this context.[8] |
| 2-Amino-2-(p-fluorophenyl)acetic acid | (Aromatic analogue) | -1.60 | -3.0 | Aromatic system and fluorine's position significantly alter electronics and polarity.[9] |
Experimental Protocol: Shake-Flask Method for LogD7.4 Determination
This protocol describes a self-validating system for determining the distribution coefficient at pH 7.4.
Principle: The compound is partitioned between two immiscible phases (n-octanol and phosphate-buffered saline at pH 7.4). The concentration of the compound in each phase is then determined, and the ratio is used to calculate LogD.
Step-by-Step Methodology:
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Preparation of Solutions:
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Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
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Pre-saturate the n-octanol by mixing it vigorously with the PBS (1:1 v/v) for 24 hours, then allow the phases to separate completely.
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Pre-saturate the PBS by mixing it vigorously with n-octanol (1:1 v/v) for 24 hours and allowing separation. This ensures thermodynamic equilibrium.
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Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.
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Partitioning:
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In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated PBS.
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Spike the mixture with a small volume (e.g., 20 µL) of the compound stock solution to achieve a final concentration that is detectable by your analytical method (e.g., 10 µM).
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Cap the vial tightly and shake vigorously on a mechanical shaker for at least 2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
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Phase Separation:
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Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15 minutes to achieve complete separation of the two phases.
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Quantification:
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Carefully remove an aliquot from the aqueous (PBS) phase and an aliquot from the organic (n-octanol) phase.
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Dilute each aliquot appropriately.
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Analyze the concentration of the compound in each diluted aliquot using a validated analytical method, such as HPLC-UV or LC-MS.
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Calculation:
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Calculate the LogD7.4 using the formula: LogD_7.4 = log10 ( [Compound]_octanol / [Compound]_aqueous )
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Acidity and Basicity (pKa): The Key to Ionization
The pKa values of the ionizable groups (the α-amino group and the carboxylic acid) dictate the charge state of the molecule at a given pH. This profoundly impacts solubility, receptor binding (especially ionic interactions), and cell permeability.
Causality and Insights
The primary influence on the pKa of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid derivatives is the powerful inductive electron-withdrawing effect of the fluorine atom. This effect stabilizes the conjugate base of an acid and destabilizes the conjugate acid of a base.
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α-Amino Group: The fluorine atom, positioned two carbons away (at the β-position relative to the nitrogen), will significantly decrease the pKa of the α-amino group (NH3+). This means the amino group will be less basic and will exist in its neutral form (NH2) at a lower pH compared to its non-fluorinated counterpart.
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Carboxylic Acid Group: The inductive effect is transmitted through the carbon skeleton to the carboxyl group, increasing its acidity and thus lowering its pKa. However, this effect is typically less pronounced than on the amino group due to the greater distance.
A lower amino group pKa can be highly advantageous, reducing the overall positive charge at physiological pH and potentially improving the permeability of the molecule.
Illustrative Data
This table shows expected pKa shifts based on the principles of fluorine substitution.
| Functional Group | Non-Fluorinated (pKa) | 3-Fluorooxetan-3-yl Substituted (Predicted pKa) | Reason for Shift |
| α-Amino Group | ~9.2 | ~7.8 - 8.2 | Strong inductive electron withdrawal by fluorine significantly reduces basicity.[5] |
| Carboxylic Acid Group | ~2.3 | ~1.9 - 2.1 | Weaker inductive effect through the carbon backbone increases acidity. |
Experimental Protocol: Potentiometric Titration for pKa Determination
This is a gold-standard method for directly measuring pKa values.
Principle: The compound is dissolved in water and titrated with a strong acid or base. The pH of the solution is monitored continuously, and the pKa is determined from the inflection points of the resulting titration curve.
Step-by-Step Methodology:
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System Setup:
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Use a calibrated, high-precision pH meter with a combination glass electrode.
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Employ a temperature-controlled titration vessel to maintain a constant temperature (e.g., 25°C).
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Use a calibrated automated burette for precise delivery of the titrant.
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Sample Preparation:
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Accurately weigh a sufficient amount of the test compound to prepare a solution of known concentration (e.g., 1-5 mM).
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Dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to minimize activity coefficient variations. The solvent should be degassed, deionized water.
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Titration Procedure:
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Place the sample solution in the titration vessel and begin stirring.
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For determining the amino pKa, titrate with a standardized strong acid (e.g., 0.1 M HCl). For the carboxylic acid pKa, titrate with a standardized strong base (e.g., 0.1 M NaOH).
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Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
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Record the pH value after each addition of titrant.
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Data Analysis:
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Plot the pH of the solution versus the volume of titrant added.
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The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).
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Alternatively, use specialized software to analyze the titration curve and calculate the pKa values by fitting the data to the Henderson-Hasselbalch equation.
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Visualizing the Workflow and Molecular Impact
To effectively manage the characterization of these derivatives, a structured workflow is essential. Furthermore, understanding the interconnected effects of the core moiety is key to its rational application in drug design.
Physicochemical Characterization Workflow
The following diagram outlines a logical workflow for the comprehensive physicochemical profiling of a novel 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid derivative.
Caption: A logical workflow for characterizing novel amino acid derivatives.
Impact of the 3-Fluorooxetan-3-yl Moiety on Drug Properties
This diagram illustrates the causal relationships between the structural features of the moiety and its downstream effects on key drug-like properties.
Caption: How the core moiety influences key physicochemical and drug properties.
Conclusion
The 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid scaffold represents a sophisticated building block for modern drug discovery. Its constituent parts—the amino acid, the fluorine atom, and the oxetane ring—each contribute to a unique and highly tunable set of physicochemical properties. By understanding and predictably modulating lipophilicity, pKa, and metabolic stability, researchers can rationally design molecules with superior ADME profiles and enhanced therapeutic potential. The experimental frameworks provided herein offer a robust, self-validating system for the characterization of these promising derivatives, enabling data-driven decisions in the complex process of drug development.
References
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- Utilization of fluorinated α-amino acids in small molecule drug design. (2026, January 2). ResearchGate.
- (2S)-2-amino-2-(3-fluorophenyl)acetic acid. PubChem.
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- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15).
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023, April 23). MDPI.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024, February 22). PMC.
- (S)-2-Amino-2-(oxetan-3-yl)acetic acid. ChemScene.
- 2-Amino-2-(3-methyloxetan-3-yl)acetic acid. Sigma-Aldrich.
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